molecular formula C10H12O3 B1500996 6-Methoxychroman-2-ol

6-Methoxychroman-2-ol

Cat. No.: B1500996
M. Wt: 180.2 g/mol
InChI Key: ATVSBKCAPGVZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxychroman-2-ol is a chemical compound belonging to the chroman family, which is a class of oxygen-containing heterocycles. This compound is characterized by a chroman ring structure with a methoxy group at the 6th position and a hydroxyl group at the 2nd position. Chroman derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxychroman-2-ol can be achieved through several methods. One common approach involves the reduction of coumarins and dihydrocoumarins, hydrolysis of 2-alkoxychromanes, or intramolecular cyclization of hydroxycarbonyl compounds . Another method includes the use of acetic acid on 2-morpholinochromanes to obtain chroman-2-ols, which can then be further modified to introduce the methoxy group at the 6th position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective methylation, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxychroman-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions include chromanones, chromenes, and various substituted chroman derivatives .

Scientific Research Applications

6-Methoxychroman-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxychroman-2-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Methoxychroman-2-ol can be compared with other chroman derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromen-2-ol

InChI

InChI=1S/C10H12O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h3-4,6,10-11H,2,5H2,1H3

InChI Key

ATVSBKCAPGVZNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-chroman-2-one (3.66 g, 20.53 mmol) in 300 ml of dichloromethane was cooled to −70° C., and a solution of diisobutylaluminium hydride (40 ml of a 1M solution in toluene, 40 mmol) was added dropwise. The solution was stirred at −70° C. for 2 h, and then ethyl acetate (10 ml) was added. After stirring for 15 min, 200 ml of a saturated solution of Rochelle salt was added dropwise, and the mixture was warmed to room temperature. 200 ml of ethyl acetate were added, and the mixture was stirred vigorously for 2 h and then decanted. The organic layer was washed with water and brine and dried with sodium sulfate, and the solvent removed under reduced pressure. The crude product was purified by chromatography on silica gel (ethyl acetate in cyclohexane) to afford 2.90 g of white crystals (78%).
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3.66 g
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300 mL
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10 mL
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200 mL
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78%

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